Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole
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Overview
Description
Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways are still under investigation and require further research .
Comparison with Similar Compounds
Similar Compounds
- Tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)imidazo[4,5-d]imidazole-2,5-dione
- 1,3,4,6-Tetrakis(hydroxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Uniqueness
Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole is unique due to its specific benzyl substitutions, which confer distinct chemical and biological properties
Properties
CAS No. |
144437-22-9 |
---|---|
Molecular Formula |
C32H34N4 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
1,3,4,6-tetrabenzyl-2,3a,5,6a-tetrahydroimidazo[4,5-d]imidazole |
InChI |
InChI=1S/C32H34N4/c1-5-13-27(14-6-1)21-33-25-34(22-28-15-7-2-8-16-28)32-31(33)35(23-29-17-9-3-10-18-29)26-36(32)24-30-19-11-4-12-20-30/h1-20,31-32H,21-26H2 |
InChI Key |
OTMSHYNJUAEKHY-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C2C(N1CC3=CC=CC=C3)N(CN2CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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